molecular formula C7H12N2O B097618 (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol CAS No. 18712-39-5

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B097618
CAS No.: 18712-39-5
M. Wt: 140.18 g/mol
InChI Key: CIZQKYSGJAQKTI-UHFFFAOYSA-N
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Description

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol is a heterocyclic compound with the molecular formula C₇H₁₂N₂O It is a derivative of pyrazole, characterized by the presence of three methyl groups and a hydroxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 1,3,5-trimethylpyrazole with formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (1,3,5-trimethyl-1H-pyrazol-4-yl)formaldehyde or (1,3,5-trimethyl-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of nitrated or halogenated derivatives of this compound.

Scientific Research Applications

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrazole-based ligands and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    4-Hydroxymethylpyrazole: Lacks the methyl groups, leading to different steric and electronic properties.

    1,3-Dimethyl-4-hydroxymethylpyrazole: Similar but with one less methyl group, affecting its overall reactivity and interactions.

Uniqueness

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol is unique due to the combination of three methyl groups and a hydroxymethyl group on the pyrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZQKYSGJAQKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428282
Record name (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18712-39-5
Record name (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethyl-1H-pyrazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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